molecular formula C17H16FNO3S B2430816 (E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one CAS No. 1024718-64-6

(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one

Cat. No.: B2430816
CAS No.: 1024718-64-6
M. Wt: 333.38
InChI Key: DLKRDQBBTSBQBB-GZTJUZNOSA-N
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Description

(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one is an organic compound that features a combination of fluoroaniline and methylphenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 4-methylbenzenesulfonyl chloride.

    Formation of Intermediate: The reaction between 4-fluoroaniline and 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine forms an intermediate sulfonamide.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with an appropriate alkyne or alkene under palladium-catalyzed conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(4-chloroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one: Similar structure with a chlorine atom instead of a fluorine atom.

    (E)-4-(4-bromoanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one: Similar structure with a bromine atom instead of a fluorine atom.

    (E)-4-(4-iodoanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one: Similar structure with an iodine atom instead of a fluorine atom.

Uniqueness

The uniqueness of (E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one lies in the presence of the fluoroaniline group, which can impart distinct electronic and steric properties. These properties may influence the compound’s reactivity, biological activity, and overall performance in various applications.

Properties

IUPAC Name

(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S/c1-12-3-9-16(10-4-12)23(21,22)17(13(2)20)11-19-15-7-5-14(18)6-8-15/h3-11,19H,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKRDQBBTSBQBB-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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